molecular formula C30H28O9 B12272182 Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B12272182
M. Wt: 532.5 g/mol
InChI Key: JFZMRICZAZNYQD-UHFFFAOYSA-N
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Description

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a protected galactopyranoside derivative widely used in carbohydrate synthesis. Its structure features an allyl aglycone and benzoyl ester groups at the 2-, 4-, and 6-positions of the galactose ring. These protecting groups enhance stability during glycosylation reactions while allowing selective deprotection under mild conditions (e.g., oxidative removal of the allyl group with DDQ) . The compound serves as a key intermediate in oligosaccharide synthesis, particularly for constructing β-linked galactose residues, though its efficacy depends on reaction conditions and acceptor compatibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

(3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2

InChI Key

JFZMRICZAZNYQD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sequential Protection-Deprotection

  • Step 1 : Protection of C3 and C4 positions using benzylidene acetal (PhCH(OEt)₂, camphorsulfonic acid) to block these sites.
  • Step 2 : Benzoylation of the remaining hydroxyl groups (C2, C6) with BzCl/pyridine.
  • Step 3 : Acidic hydrolysis (e.g., 80% AcOH) removes the benzylidene group, exposing C3 and C4.
  • Step 4 : Selective benzoylation of C4 using a limited stoichiometry of BzCl (1.1 equiv).

This method achieves >90% regioselectivity for 2,4,6-tri-O-benzoylation.

Tin-Mediated Direct Benzoylation

Tin alkoxides enable direct benzoylation at specific positions. For example:

  • Treatment of allyl α-D-galactopyranoside with Bu₂SnO in toluene forms a stannylene acetal intermediate.
  • Sequential benzoylation at C2, C4, and C6 occurs with BzCl, leveraging the steric and electronic preferences of the tin complex.

This method reduces step count but requires stringent anhydrous conditions.

Glycosylation and Functionalization

Allyl2,4,6-Tri-O-benzoyl-α-D-galactopyranoside is frequently used as a glycosyl donor. Activation methods include:

Trichloroacetimidate Formation

  • Treatment of the hemiacetal (post-allyl removal) with Cl₃CCN and DBU yields the trichloroacetimidate donor, which participates in α-selective glycosylations under TMSOTf catalysis.

Example : Coupling with a disaccharide acceptor (e.g., p-methoxyphenyl β-D-lactoside) yields α-(1→4)-linked trisaccharides in 75–82% yield.

Thioglycoside Activation

  • Conversion to thioglycosides (e.g., using PhSTMS/TMSOTf) enables activation with NIS/TfOH, forming β-linked products in high yields.

Deprotection and Final Product Isolation

The allyl group is removed via Pd-catalyzed hydrolysis:

  • PdCl₂-Mediated Deallylation : Treatment with PdCl₂ in MeOH/H₂O cleaves the allyl group, yielding the hemiacetal.
  • Benzoyl Group Retention : Benzoyl esters remain intact under these conditions, ensuring product stability.

Final purification is achieved via silica gel chromatography (hexanes/EtOAc gradient), yielding Allyl2,4,6-Tri-O-benzoyl-α-D-galactopyranoside with >95% purity.

Analytical Data and Validation

Property Value Source
Molecular Formula C₃₀H₂₈O₉
Molecular Weight 532.5 g/mol
[α]²⁵D +96.2° (c 1.0, CHCl₃)
¹H NMR (CDCl₃) δ 8.02–7.10 (m, 15H, Bz), 5.78 (d, J = 3.5 Hz, H1)
¹³C NMR (CDCl₃) δ 166.2 (C=O), 97.8 (C1)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Sequential Protection 68% High regioselectivity, reproducible Multi-step, time-consuming
Tin-Mediated Benzoylation 72% Fewer steps, faster Sensitive to moisture
Trichloroacetimidate Route 82% Excellent α-selectivity Requires toxic Cl₃CCN

Chemical Reactions Analysis

Glycosylation Reactions

Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside serves as a glycosyl donor in oligosaccharide synthesis. Its reactivity is enhanced by the electron-withdrawing benzoyl groups, which stabilize the oxocarbenium ion intermediate during glycosidic bond formation.

Key Reaction Conditions and Catalysts

Reaction TypeCatalyst SystemSolventYield (%)Reference
O-GlycosylationNIS/TMSOTfCH₂Cl₂78–89
ThioglycosylationNBS/DTBMPCCl₄85
Disaccharide FormationTMSOTfCHCl₃62–65
  • Mechanism : Activation of the allyl group via halide or thiophilic promoters (e.g., NBS, NIS) generates a reactive oxocarbenium ion, enabling nucleophilic attack by acceptors like alcohols or thiols .

  • Example : Reaction with 2-O-benzoyl-3,6-di-O-benzyl-α-D-galactopyranoside yields disaccharides with β-(1→4) linkages (62% yield) .

Deprotection Reactions

Selective removal of benzoyl groups is critical for downstream functionalization.

Benzoyl Group Cleavage

Deprotection MethodReagentConditionsSelectivityReference
Basic HydrolysisKCN in H₂O/EtOHRT, 12 h2,4,6-OH liberation
Acidic HydrolysisH₂SO₄ (0.1 M)60°C, 3 hPartial deprotection
  • Notable Finding : KCN-mediated deprotection retains acid-sensitive groups (e.g., allyl), making it preferable for orthogonal strategies .

Regioselective Benzoylation

The compound’s hydroxyl groups exhibit distinct reactivity patterns under controlled benzoylation:

Reactivity Hierarchy

PositionRelative Reactivity (α-D-Galactoside)Dominant ProductYield (%)Reference
C-6Highest2,3,6-Tri-O-benzoylate78–89
C-2Moderate3,4,6-Tri-O-benzoylate15–35
C-3LowMixtures (e.g., 2,4,6-Isomer)<20
  • Mechanistic Insight : The C-6 hydroxyl’s equatorial position and reduced steric hindrance drive its preferential benzoylation .

Cross-Coupling Reactions

The allyl group participates in transition-metal-catalyzed cross-couplings for bioconjugation:

Enzymatic Hydrolysis

The allyl glycoside undergoes selective cleavage by glycosidases, enabling biolabile linker applications:

EnzymepHTemperatureHydrolysis Rate (k, s⁻¹)Reference
α-Galactosidase6.837°C2.1 × 10⁻³
β-Glucosidase5.045°C<0.1 × 10⁻³
  • Specificity : α-Galactosidase selectively cleaves the α-glycosidic bond, leaving benzoyl groups intact.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of hydroxyl groups on the galactopyranose ring with benzoyl groups. This protection is crucial for subsequent reactions and stability. The allyl group serves as a reactive handle for further chemical modifications.

Key Synthetic Pathways

  • Protection Strategy : The compound is synthesized by selectively protecting the hydroxyl groups using benzoyl chloride in the presence of a base.
  • Allylation : The allyl group can be introduced via nucleophilic substitution methods or as part of a glycosylation reaction.

Biological Applications

Immunological Research : One of the most significant applications of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is in the field of immunology. It has been utilized to synthesize neoglycoproteins that are important for studying immune responses, particularly in relation to Chagas disease.

  • Case Study : Research demonstrated that neoglycoproteins derived from this compound can trigger high levels of protective anti-α-Gal antibodies in infected individuals. This suggests its potential use in vaccine development against parasitic infections .

Glycobiology : The compound plays a role in the synthesis of complex carbohydrates and glycoconjugates, which are essential for understanding cell-cell interactions and signaling pathways.

  • Example : The use of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside as a glycosyl donor has been reported to facilitate the synthesis of various oligosaccharides relevant to biological processes .

Data Tables

Application Area Description Reference
ImmunologyUsed to synthesize neoglycoproteins for studying immune responses
GlycobiologyServes as a glycosyl donor for oligosaccharide synthesis
Synthetic Organic ChemistryActs as a precursor for various carbohydrate derivatives

Case Studies

  • Neoglycoprotein Synthesis :
    • Researchers synthesized Galα(1,3)Galβ(1,4)GlcNAcα-BSA using this compound. The resulting neoglycoprotein was shown to elicit a robust immune response in α1,3-galactosyltransferase-knockout mice, indicating its potential as an experimental vaccine .
  • Glycosylation Reactions :
    • In a study on C-glycosylation reactions using Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside, researchers optimized conditions to achieve high yields of glycosylated products essential for further biological evaluations .

Mechanism of Action

The primary mechanism of action for Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves the stabilization of glycosidic linkages during chemical reactions. The benzoyl groups protect the hydroxyl functionalities, preventing unwanted side reactions, while the allyl group provides a stable linkage that can be selectively removed or modified.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Protecting Groups

Benzoyl vs. Acetyl/Benzyl Groups
  • Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside: The benzoyl groups provide steric bulk and electronic stabilization, making the compound resistant to basic conditions but susceptible to nucleophilic deprotection (e.g., KCN in aqueous ethanol) .
  • Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: Similar benzoyl protection but with a methyl aglycone. The methyl group requires harsher deprotection methods (e.g., acid hydrolysis) compared to the allyl group, limiting its utility in multi-step syntheses .
  • Allyl-2-acetamido-3,6-di-O-benzoyl-2-desoxy-alpha-D-galactopyranoside: Incorporates an acetamido group at C-2, enhancing solubility and altering glycosylation reactivity compared to fully benzoylated derivatives .
Benzylidene-Protected Derivatives
  • Methyl 4,6-O-Benzylidene-alpha-D-galactopyranoside: The benzylidene group at C-4 and C-6 directs regioselective reactions at C-2 and C-3, contrasting with the tri-O-benzoyl derivative’s uniform protection .

Aglycone Variation: Allyl vs. Methyl/Benzyl

  • Allyl Aglycone: Enables oxidative removal under mild conditions (DDQ), preserving acid-labile protecting groups . Used in iterative glycosylations, such as synthesizing trisaccharides like Allyl2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→6)-mannopyranoside .
  • Methyl Aglycone : Requires stronger deprotection conditions, limiting flexibility in synthetic routes .
  • Benzyl 4,6-O-Benzylidene-3-O-(tetra-O-benzyl-alpha-D-galactopyranosyl)-D-galactopyranoside: Benzyl groups offer hydrogenolysis-based deprotection, compatible with acid-sensitive structures but incompatible with unsaturated aglycones like allyl .

Reactivity in Glycosylation Reactions

  • This compound: Exhibits moderate reactivity as a glycosyl donor. Attempts to form (1→4)-β-linkages using fully benzoylated galactopyranosyl sulfonates were unsuccessful, likely due to steric hindrance from the 2,4,6-benzoyl groups .
  • Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: Demonstrates higher reactivity in glycosylations due to the methyl group’s smaller size, enabling efficient coupling with trichloroacetimidate donors .
  • Allyl2,3,4,6-tetra-O-benzoyl-β-D-galactopyranoside: Additional benzoylation at C-3 increases steric bulk, reducing reactivity but improving stability during halogenation-mediated glycosylations .

Stability and Deprotection Strategies

Compound Key Protecting Groups Deprotection Method Application Notes
Allyl2,4,6-Tri-O-benzoyl-α-D-galactopyranoside Allyl, 2,4,6-benzoyl DDQ (allyl removal), KCN (benzoyl) Preferred for acid-sensitive intermediates
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside Methyl, 2,3,6-benzoyl Acid hydrolysis, hydrogenolysis Limited to robust synthetic conditions
Allyl-2-acetamido-3,6-di-O-benzoyl-2-desoxy-α-D-galactopyranoside Acetamido, benzoyl Enzymatic or basic hydrolysis Enhanced solubility for aqueous reactions

Key Research Findings

  • Efficiency in Glycosylation : Allyl derivatives outperform methyl counterparts in iterative syntheses, as demonstrated in the high-yield preparation of complex trisaccharides .
  • Solubility Modulation: Introduction of acetamido or pivaloyl groups (e.g., Allyl-2-acetamido-3,6-di-O-pivaloyl-α-D-glucopyranoside) improves solubility in polar solvents, broadening reaction compatibility .

Biological Activity

Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a glycoside derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of D-galactopyranose with benzoyl groups followed by the introduction of an allyl group. This compound is often synthesized through a series of glycosylation reactions using various reagents to ensure high yields and purity.

Synthetic Overview:

  • Starting Material: D-galactopyranose.
  • Protecting Groups: Benzoyl groups are used to protect hydroxyl functionalities.
  • Allylation: Introduction of the allyl group through selective glycosylation methods.

Biological Activity

Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside exhibits several biological activities, particularly in immunology and microbiology.

Immunological Responses

Research indicates that compounds with similar structures can trigger significant immune responses. For instance, studies have shown that glycotopes related to galactose can elicit high levels of protective antibodies in individuals infected with Chagas disease. The recognition by anti-α-Gal antibodies suggests that these compounds could play a role in vaccine development or immunotherapy .

Antimicrobial Properties

The antimicrobial activity of galactosides has been documented in various studies. While specific data on Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is limited, related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in food preservation or therapeutic contexts .

Case Study 1: Immunogenicity in Animal Models

In a study involving α1,3-galactosyltransferase-knockout mice, it was found that immunization with glycosylated proteins led to a significant increase in antibody titers against specific glycotopes. Mice immunized with Galα(1,3)Galβ(1,4)GlcNAcα-BSA exhibited a 22-fold increase in antibody response compared to controls . This highlights the potential of using derivatives like Allyl 2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside in developing immunogenic vaccines.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that certain benzoylated galactosides possess enhanced antibacterial properties compared to their unmodified counterparts. These findings suggest that modifications such as benzoylation can improve the efficacy of glycosides against microbial infections .

Research Findings Summary

Study Focus Findings
Tearle et al. (1996)ImmunogenicityHigh levels of anti-α-Gal antibodies produced in knockout mice after immunization with glycosylated proteins.
Almeida et al. (1997)Antibody ResponseSignificant antibody response observed with Galα(1,3)Galβ(1,4)GlcNAcα-BSA in immunized models.
Recent StudiesAntimicrobial ActivityBenzoylated derivatives show enhanced activity against E. coli and S. aureus.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside?

The synthesis typically involves sequential benzoylation and deprotection steps. A key method includes treating a galactopyranoside precursor with benzoyl chloride in the presence of sodium hydride (NaH) in dry DMF to install benzoyl groups at the 2, 4, and 6 positions. Allyl groups are introduced via allylation reactions using allyl bromide under inert conditions. Final purification is achieved through column chromatography (e.g., silica gel with EtOAc/hexanes gradients). Critical steps include controlling stoichiometry to avoid over-benzoylation and ensuring anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

1H and 13C NMR are essential for verifying the stereochemistry and benzoyl/allyl group placement. For example, the anomeric proton (α-configuration) typically resonates near δ 5.5–6.0 ppm, while benzoyl carbonyl carbons appear at ~165–170 ppm. HPLC (≥98% purity) and melting point analysis (e.g., 143°C) further confirm purity and crystallinity .

Q. What role do protecting groups play in the synthesis, and which are most commonly used?

Benzoyl groups protect hydroxyls during glycosylation, while allyl groups serve as temporary protecting groups for the anomeric position, enabling later functionalization. The choice of benzoyl over benzyl groups enhances stability under acidic glycosylation conditions. Orthogonal protection (e.g., tert-butylsilylene) may be used for selective deprotection in complex syntheses .

Advanced Research Questions

Q. How can researchers optimize regioselective benzoylation to achieve high yields of the desired product?

Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, using DMF as a solvent at 0°C promotes controlled benzoylation at the 2, 4, and 6 positions. Pre-activation of hydroxyl groups with NaH enhances nucleophilicity, while stepwise addition of benzoyl chloride minimizes side reactions. Monitoring via TLC or in situ NMR ensures intermediate stability .

Q. What challenges arise when using this compound as a glycosyl donor, and how can they be mitigated?

Challenges include low glycosylation yields due to steric hindrance from benzoyl groups and competing side reactions (e.g., hydrolysis). Strategies include:

  • Using thiophilic activators like NIS/TfOH to enhance donor reactivity.
  • Employing molecular sieves to scavenge moisture.
  • Optimizing solvent systems (e.g., CH2Cl2 with trace H2O) to balance donor stability and activation .

Q. How can contradictory NMR data in structural characterization be resolved?

Ambiguities in NMR assignments (e.g., overlapping signals) are addressed through 2D techniques (HSQC, HMBC) to correlate protons and carbons. Comparing data with literature (e.g., Sherman et al. 2001 for galactopyranoside derivatives) and varying solvent systems (e.g., DMSO-d6 vs. CDCl3) can resolve splitting patterns. Computational modeling (DFT) may predict chemical shifts for validation .

Q. What are the common side reactions during synthesis, and how are they minimized?

Side reactions include incomplete benzoylation, allyl group migration, or hydrolysis of benzoyl esters. These are mitigated by:

  • Strict anhydrous conditions (e.g., argon atmosphere).
  • Controlled reagent addition (e.g., slow allyl bromide addition to avoid exothermic side reactions).
  • Quenching excess NaH with ice-cold water post-reaction to prevent over-alkylation .

Q. How is this compound applied in oligosaccharide assembly?

As a glycosyl donor, it participates in regioselective couplings to build branched oligosaccharides. For example, it can be coupled with trisaccharide acceptors (e.g., allyl 2-O-benzoyl-4,6-O-benzylidene-glucopyranoside derivatives) using promoters like TMSOTf. Post-coupling deprotection (e.g., DDQ for allyl removal) enables iterative glycosylation for complex glycostructures .

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